molecular formula C7H6N2O3 B1606718 2-Amino-5-nitrobenzaldehyde CAS No. 56008-61-8

2-Amino-5-nitrobenzaldehyde

Cat. No. B1606718
CAS RN: 56008-61-8
M. Wt: 166.13 g/mol
InChI Key: BXXBQHFYNFGHNG-UHFFFAOYSA-N
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Description

2-Amino-5-nitrobenzaldehyde is a chemical compound with the molecular formula C7H6N2O3 and a molecular weight of 166.14 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 2-Amino-5-nitrobenzaldehyde is 1S/C7H6N2O3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-4H,8H2 . The InChI key is BXXBQHFYNFGHNG-UHFFFAOYSA-N . Further structural analysis or visualization is not provided in the retrieved sources.


Physical And Chemical Properties Analysis

2-Amino-5-nitrobenzaldehyde is a solid at room temperature . More specific physical and chemical properties are not provided in the retrieved sources.

Scientific Research Applications

1. Synthesis and Characterization in Food Safety

A study by Delatour et al. (2003) presented a method for preparing carbon-13-labeled 2-nitrobenzaldehyde derivatives of nitrofuran metabolites. These derivatives were used as internal standards for quantifying trace levels of nitrofuran residues in foods of animal origin, crucial for ensuring food safety.

2. Stereoselective Synthesis

In the field of organic chemistry, Xu et al. (2014) developed a highly stereoselective synthesis method for 2-aminobenzylidene derivatives. This synthesis used 5-nitro/cyano-activated 2-halobenzaldehydes, including variants of 2-amino-5-nitrobenzaldehyde, demonstrating its versatility in organic synthesis.

3. Methodology in Chemical Synthesis

Feng Dan-q (2013) introduced a new method for synthesizing 2-Amino-3,5-dibromobenzaldehyde, which could involve the use of similar compounds like 2-amino-5-nitrobenzaldehyde. This synthesis demonstrated an efficient and safe approach to producing such chemicals, which are essential in various chemical syntheses.

4. Actinometry in Photochemistry

2-Nitrobenzaldehyde, closely related to 2-amino-5-nitrobenzaldehyde, was found to be a useful actinometer in solution and ice photochemistry by Galbavy et al. (2010). This research highlights the potential application of 2-amino-5-nitrobenzaldehyde in studying photochemical processes.

5. Protein Chemistry

In protein chemistry, Friedman et al. (2009) explored the reductive alkylation of proteins with substituted nitrobenzaldehydes, demonstrating the potential for 2-amino-5-nitrobenzaldehyde in protein modification under mild conditions.

6. Residue Monitoring in Aquatic Products

The determination of nitrofuran metabolites in aquatic products was enhanced by a method using 2-nitrobenzaldehyde derivatization, as studied by Zhang et al. (2016). This underscores the importance of 2-amino-5-nitrobenzaldehyde derivatives in environmental monitoring and food safety.

7.

Radiopharmaceutical SynthesisOrlovskaja et al. (2016) developed fluorine-18 labeled benzaldehydes, including derivatives of nitrobenzaldehyde, for use as precursors in synthesizing radiopharmaceuticals for positron emission tomography. This research suggests the potential of 2-amino-5-nitrobenzaldehyde in the development of diagnostic agents in nuclear medicine (Orlovskaja et al., 2016).

8. Crystallography Studies

In crystallography, the structure of compounds like 3,4-Dimethyl-N-[(E)-3-nitrobenzylidene]-1,2-oxazol-5-amine, related to 2-amino-5-nitrobenzaldehyde, was studied by Asiri et al. (2010). Such studies are crucial for understanding molecular interactions and the design of new materials (Asiri et al., 2010).

9. Aldol Reactions in Organic Chemistry

Nakagawa et al. (1985) explored the use of Zn2+ complexes of α-amino acid esters for aldol condensations with p-nitrobenzaldehyde. This study implies that derivatives like 2-amino-5-nitrobenzaldehyde could play a role in similar catalytic processes (Nakagawa et al., 1985).

10. Reduction and Allylation in Organic Synthesis

Cho et al. (2002) investigated the simultaneous allylation and reduction of various nitrobenzaldehydes, which could include compounds like 2-amino-5-nitrobenzaldehyde. This study is significant for the development of novel organic synthesis methods (Cho et al., 2002).

properties

IUPAC Name

2-amino-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXBQHFYNFGHNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10299362
Record name 2-amino-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-nitrobenzaldehyde

CAS RN

56008-61-8
Record name 2-Amino-5-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56008-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 129607
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056008618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 56008-61-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129607
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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